Benfosformin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Benfosformin beinhaltet die Reaktion von Biguanid mit phosphorylierenden Reagenzien unter kontrollierten Bedingungen. Das Verfahren zur Herstellung der Mutterlauge beinhaltet das Auflösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO) um eine Konzentration von 40 mg/mL zu erreichen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet in der Regel die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst Schritte wie Kristallisation, Filtration und Trocknung, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benfosformin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu phosphorylierten Derivaten führen, während die Reduktion zu dephosphorylierten Produkten führen kann.

Wissenschaftliche Forschungsanwendungen

Benfosformin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Studien zu seinen Auswirkungen auf den Zellstoffwechsel und die Signalwege.

Medizin: Untersucht auf seine möglichen therapeutischen Wirkungen bei der Behandlung von Hyperglykämie und verwandten Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und chemischer Produkte verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den mitochondrialen Atmungskettenkomplex I hemmt, was zu einem Abfall des zellulären ATP-Spiegels und einem Anstieg des AMP-Spiegels führt. Dies aktiviert die AMP-aktivierte Proteinkinase (AMPK), die eine entscheidende Rolle bei der Regulation des Glukose- und Lipidstoffwechsels spielt . Die Verbindung wirkt sich auch auf verschiedene molekulare Ziele und Signalwege aus, einschließlich der Hemmung der Glukoneogenese und der Steigerung der Glukoseaufnahme in periphere Gewebe .

Ähnliche Verbindungen:

Metformin: Ein weiteres Biguanid-Derivat mit antihyperglykämischer Aktivität.

Phenformin: Ein Biguanid-Derivat mit ähnlichen Wirkungen, aber einem höheren Risiko für Laktazidose.

Eindeutigkeit: This compound ist aufgrund seiner phosphorylierten Struktur einzigartig, die seine Bioverfügbarkeit und Wirksamkeit im Vergleich zu anderen Biguanid-Derivaten verbessert . Im Gegensatz zu Metformin hat this compound ein höheres Risiko für Laktazidose, was seine Verwendung auf Forschungseinrichtungen beschränkt .

Wirkmechanismus

Benfosformin exerts its effects by inhibiting mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP levels and an increase in AMP levels. This activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism . The compound also affects various molecular targets and pathways, including the inhibition of gluconeogenesis and the enhancement of glucose uptake in peripheral tissues .

Vergleich Mit ähnlichen Verbindungen

Metformin: Another biguanide derivative with antihyperglycemic activity.

Phenformin: A biguanide derivative with similar effects but higher risk of lactic acidosis.

Uniqueness: Benfosformin is unique due to its phosphorylated structure, which enhances its bioavailability and efficacy compared to other biguanide derivatives . Unlike Metformin, this compound has a higher risk of lactic acidosis, which limits its use to research settings .

Eigenschaften

CAS-Nummer |

52658-53-4 |

|---|---|

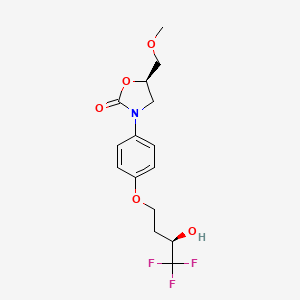

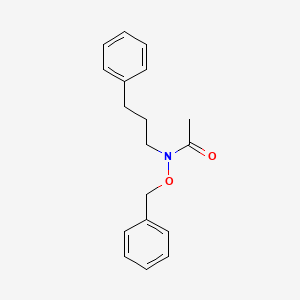

Molekularformel |

C9H14N5Na2O4P |

Molekulargewicht |

333.19 g/mol |

IUPAC-Name |

disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate |

InChI |

InChI=1S/C9H14N5O3P.2Na.H2O/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;;1H2/q;2*+1;/p-2 |

InChI-Schlüssel |

HFSIAOCWRILWLY-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |

Isomerische SMILES |

C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.O.[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |

Aussehen |

Solid powder |

Key on ui other cas no. |

52658-53-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

enphosformine benphosformine, disodium salt, monohydrate JAV 852 N-1-phosphoryl-N-5-benzylbiguanide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.